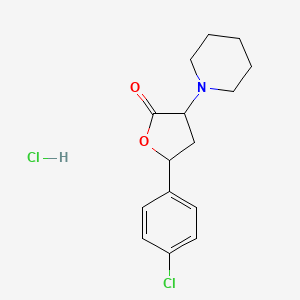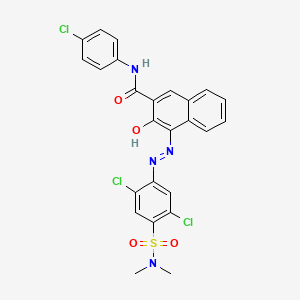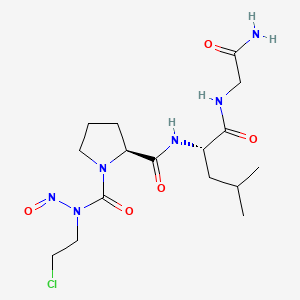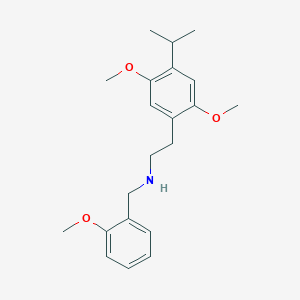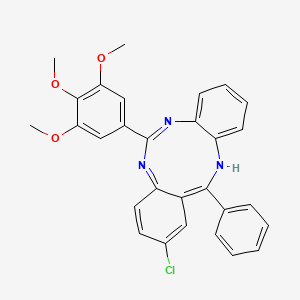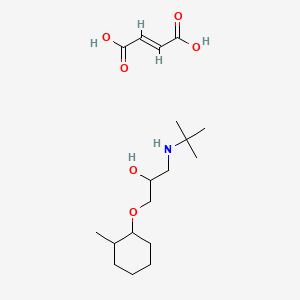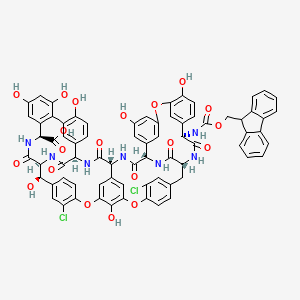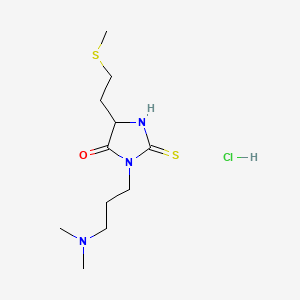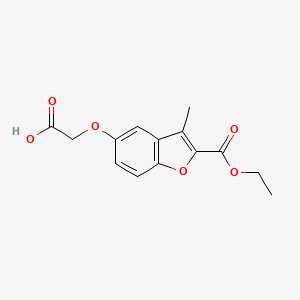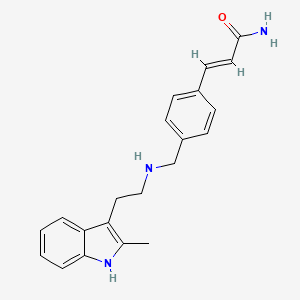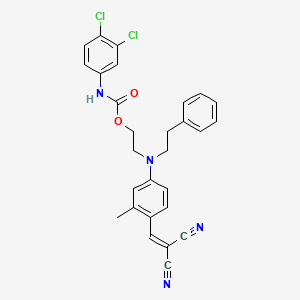
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a dichlorophenyl group and a dicyanoethenyl-substituted phenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Carbamic Acid Ester: The reaction between 3,4-dichlorophenyl isocyanate and 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethanol under controlled conditions to form the desired ester.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Key considerations include reaction temperature, solvent choice, and purification methods to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)amino)ethyl ester: Lacks the phenylethyl group, leading to different chemical properties.
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)propyl ester: Contains a propyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
The unique combination of functional groups in carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester imparts specific chemical properties and reactivity that distinguish it from similar compounds. These properties make it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
37873-04-4 |
|---|---|
Fórmula molecular |
C28H24Cl2N4O2 |
Peso molecular |
519.4 g/mol |
Nombre IUPAC |
2-[4-(2,2-dicyanoethenyl)-3-methyl-N-(2-phenylethyl)anilino]ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C28H24Cl2N4O2/c1-20-15-25(9-7-23(20)16-22(18-31)19-32)34(12-11-21-5-3-2-4-6-21)13-14-36-28(35)33-24-8-10-26(29)27(30)17-24/h2-10,15-17H,11-14H2,1H3,(H,33,35) |
Clave InChI |
AVSQNFLZFDIBTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCC2=CC=CC=C2)CCOC(=O)NC3=CC(=C(C=C3)Cl)Cl)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


